molecular formula C11H10N2O2S B1334416 Methyl 2-amino-4-pyridin-4-ylthiophene-3-carboxylate CAS No. 438229-64-2

Methyl 2-amino-4-pyridin-4-ylthiophene-3-carboxylate

Cat. No.: B1334416
CAS No.: 438229-64-2
M. Wt: 234.28 g/mol
InChI Key: VKXUCDRKQIJIRQ-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-pyridin-4-ylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C11H10N2O2S and its molecular weight is 234.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

  • Synthesis of Tetrahydropyridines: Ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst to form tetrahydropyridines (Zhu, Lan, & Kwon, 2003).
  • Formation of Heterocyclic Systems: The reaction of arylacetonitriles with the methyl ester of 3-hydroxybenzo[b]thiophene-2-carboxylic acid results in previously unreported 2-amino-3-arylbenzo[4,5]thieno[3,2-b]pyran-4-ones (Volovenko et al., 1983).
  • Synthesis of Aminopyrroles: Methyl 4-aminopyrrole-2-carboxylates synthesized via a relay catalytic cascade reaction with 5-methoxyisoxazoles and pyridinium ylides show potential for diverse functionalizations (Galenko et al., 2015).

Potential Biological and Pharmacological Applications

  • Anti-Inflammatory Agents: Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate was synthesized as part of a research program targeting molecules with potential anti-inflammatory properties (Moloney, 2001).
  • Tumor Cell Growth Inhibition: Synthesis of methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates showed growth inhibitory activity on human tumor cell lines, with some compounds inducing apoptosis and altering cell cycle distribution (Queiroz et al., 2011).

Structural and Mechanistic Studies

  • Crystal Structure Analysis: The crystal structures of certain anticonvulsant enaminones, including methyl 4-[(4′-chloro-2′-pyridinyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate, have been determined, revealing insights into their conformations and hydrogen bonding patterns (Kubicki, Bassyouni, & Codding, 2000).

Properties

IUPAC Name

methyl 2-amino-4-pyridin-4-ylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-15-11(14)9-8(6-16-10(9)12)7-2-4-13-5-3-7/h2-6H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKXUCDRKQIJIRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CC=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70397232
Record name methyl 2-amino-4-pyridin-4-ylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438229-64-2
Record name methyl 2-amino-4-pyridin-4-ylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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